molecular formula C8H12N4O4 B601080 4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one CAS No. 157771-78-3

4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one

Cat. No. B601080
M. Wt: 228.21
InChI Key:
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Description

2-Deoxy-D-β-ribopyranosyl-5-azacytosine is an impurity of Decitabine. It has potential carcinogenic activity.

Scientific Research Applications

Synthesis and Chemical Properties

Research has elucidated various methods for synthesizing compounds related to 4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one. Studies have shown that fused derivatives of 1,2,4-triazines, which are structurally related to this compound, are often utilized for their diverse pharmacological actions. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, detailing the synthesis and chemical characteristics of related triazine compounds (Mironovich & Shcherbinin, 2014). Similarly, the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones, another closely related set of compounds, was detailed by Colomer and Moyano (2011), underlining their biological relevance and structural similarity to purines (Colomer & Moyano, 2011).

Molecular Structure Investigations

Shawish et al. (2021) focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. The study provided insights into the molecular structure using X-ray crystallography combined with Hirshfeld and DFT calculations, offering a deeper understanding of the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Biological and Pharmacological Applications

Anticancer Activity

The potential anticancer properties of triazine derivatives have been a significant area of research. Moreno et al. (2018) synthesized a new series of 1,3,5-triazine-based 2-pyrazolines and tested them for anticancer activity against various human tumor cell lines. The study provided valuable insights into the potential therapeutic applications of these compounds (Moreno et al., 2018).

properties

IUPAC Name

6-[[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]amino]-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c13-4-1-6(16-2-5(4)14)11-7-9-3-10-8(15)12-7/h3-6,13-14H,1-2H2,(H2,9,10,11,12,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYAJYDUUQQSP-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1NC2=NC=NC(=O)N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO[C@H]1NC2=NC=NC(=O)N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
Reactant of Route 2
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
Reactant of Route 3
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
Reactant of Route 4
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
Reactant of Route 5
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
Reactant of Route 6
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one

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